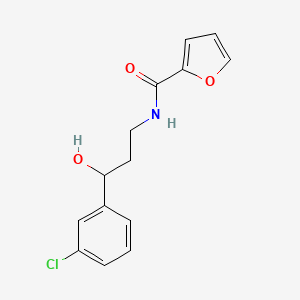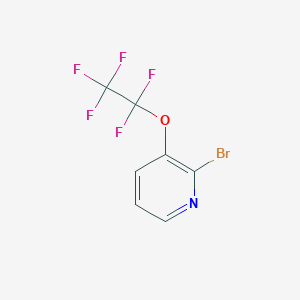
2-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of other chemical compounds and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Spectroscopic and Optical Studies
Research involving bromo-pyridine compounds with fluorinated groups, such as in the study of 5-Bromo-2-(trifluoromethyl)pyridine, includes spectroscopic characterization (Fourier Transform-Infrared (FT-IR), Nuclear Magnetic Resonance (NMR)), density functional theory (DFT) studies, and evaluations of non-linear optical (NLO) properties. These studies contribute to a deeper understanding of the electronic structure and potential optical applications of such compounds (H. Vural & M. Kara, 2017).
Synthesis and Reactivity
Bromo and fluorinated pyridines have been central to various synthetic strategies, yielding complex structures like dicobalt(III) peroxo/superoxo complexes with pentadentate amine ligands. These structures demonstrate the versatility of bromo-pyridine compounds in synthesizing coordination complexes with significant symmetry and potential reactivity towards oxygenation processes (S. Schmidt, F. Heinemann, & A. Grohmann, 2000).
Catalytic Applications
The inclusion of bromo-pyridine and its fluorinated derivatives in catalysis is evident in the synthesis of difluorophosphoranes, demonstrating the reactivity of these compounds in facilitating high-yield transformations. Such reactions are pivotal for developing new catalysts and functional materials for a variety of industrial and pharmaceutical applications (A. Kolomeitsev, F. Seifert, & G. Röschenthaler, 1995).
Molecular Structures and Properties
Studies on related bromo and fluorinated pyridines have also focused on understanding their molecular structures and properties, which are crucial for designing molecules with desired physical, chemical, or biological properties. For instance, the synthesis and structural characterization of trimethylsilyl-, trimethylgermyl-, and trimethylstannyl-pyridines from bromo-pyridines offer insights into the effects of different substituents on the pyridine ring's electronic and structural properties (Frank Riedmiller, A. Jockisch, & H. Schmidbaur, 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-bromo-3-(1,1,2,2,2-pentafluoroethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5NO/c8-5-4(2-1-3-14-5)15-7(12,13)6(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQHHQXTXBWKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

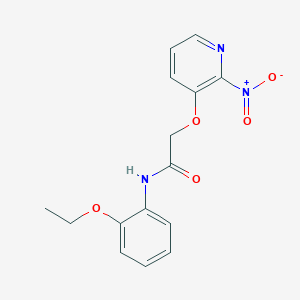
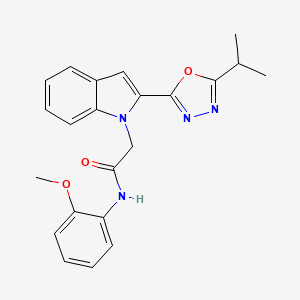

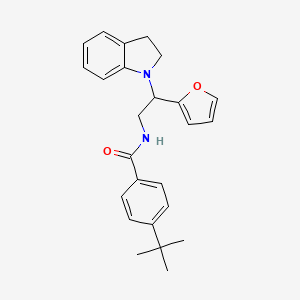
![5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2526909.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea](/img/structure/B2526913.png)
![N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2526915.png)
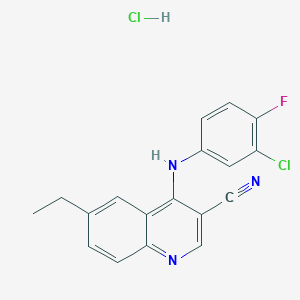
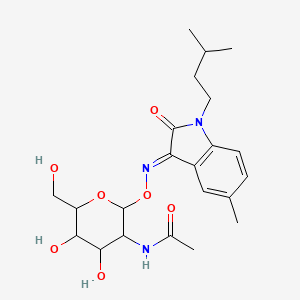
![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2526921.png)
![2-(4-(((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2526922.png)
